molecular formula C9H21Cl2N3O B2922000 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride CAS No. 1044707-00-7

2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride

Cat. No.: B2922000
CAS No.: 1044707-00-7
M. Wt: 258.19
InChI Key: AAHNKXZKCWODJY-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride is a synthetic organic compound featuring a 1,4-diazepane ring linked to a dimethylacetamide group via a methylene bridge, with two hydrochloride counterions. Key properties include:

  • Molecular formula: C₁₁H₂₂Cl₂N₃O (free base: C₁₁H₂₀N₃O) .
  • Molecular weight: ~247.23 g/mol (free base: ~210.3 g/mol) .
  • Purity: ≥95% (commonly available for research use) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)8-12-6-3-4-10-5-7-12;;/h10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNKXZKCWODJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride typically involves the reaction of 1,4-diazepane with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an N-oxide derivative, while reduction may yield a fully saturated amine.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Diazepane Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes References
2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride C₁₁H₂₂Cl₂N₃O 247.23 Contains dimethylacetamide group Research chemical
2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride C₉H₁₅Cl₂N₃O₂ 207.7 Oxoacetamide replaces dimethylacetamide Discontinued; research use
N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide C₉H₁₇N₃O₂ 199.25 Lacks dimethyl groups and hydrochloride salts Unspecified research applications

Key Findings :

  • The dihydrochloride salt form improves aqueous solubility relative to free bases, a critical factor in pharmacokinetic optimization .

Dihydrochloride Salts in Pharmaceutical Chemistry

Table 2: Comparative Analysis of Dihydrochloride Salts
Compound Name Molecular Formula Applications Safety Profile References
This compound C₁₁H₂₂Cl₂N₃O Research chemical No hazards reported
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl Antihistamine (allergy treatment) Low toxicity; non-sedating
S-(2-(Dimethylamino)ethyl) pseudothiourea dihydrochloride C₅H₁₄Cl₂N₄S Restricted (sensitizing agent) Severe sensitization risks

Key Findings :

  • Unlike Levocetirizine dihydrochloride , the target compound lacks documented therapeutic use but shares the dihydrochloride formulation to enhance stability and solubility .
  • The sensitizing hazard of S-(2-(dimethylamino)ethyl) pseudothiourea dihydrochloride underscores the importance of safety screening for dimethylamino-containing analogs .

Acetamide Derivatives in Agrochemicals

Table 3: Acetamide-Based Pesticides
Compound Name Substituents Applications References
This compound Diazepane, dimethylacetamide Research chemical
Alachlor Chloro, 2,6-diethylphenyl, methoxymethyl Herbicide
Dimethenamid Chloro, 2,4-dimethyl-3-thienyl, methoxy Pre-emergent herbicide

Key Findings :

  • Chloroacetamide herbicides (e.g., Alachlor) feature halogenated aromatic rings, contrasting with the target compound’s heterocyclic diazepane moiety. This structural divergence correlates with their distinct biological targets (plant vs. mammalian systems) .

Research and Development Insights

  • Synthetic Utility : The target compound’s dimethylacetamide group may offer superior synthetic flexibility for modifying electronic or steric properties in medicinal chemistry workflows .

Biological Activity

2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a diazepane ring, which contributes to its interaction with various biological targets, including neurotransmitter systems. Its molecular formula is C10H18N2O2HClC_{10}H_{18}N_2O\cdot 2HCl, with a molecular weight of approximately 182.26 g/mol.

Structural Characteristics

The compound consists of a seven-membered nitrogen-containing heterocycle (diazepane) and an N,N-dimethylacetamide functional group. This unique structure allows for specific interactions within biological systems, potentially leading to therapeutic applications.

Property Details
Molecular Formula C10H18N2O2HClC_{10}H_{18}N_2O\cdot 2HCl
Molecular Weight 182.26 g/mol
Structural Features Diazepane ring, N,N-dimethylacetamide

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. These receptors are crucial for inhibitory neurotransmission in the central nervous system, suggesting that this compound may exhibit anxiolytic or sedative effects.

Potential Therapeutic Applications

  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : Research has highlighted its potential as an anticancer agent. For instance, studies demonstrate that derivatives of diazepane compounds can induce apoptosis in cancer cell lines, showing promise in cancer therapy .
  • Neurological Disorders : The compound is being investigated for its potential role in treating neurological disorders due to its GABAergic activity. This includes possible applications in managing conditions such as anxiety and epilepsy .

Anticancer Studies

A study conducted on various diazepane derivatives, including this compound, revealed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved apoptosis induction through specific interactions with cellular pathways .

Neuropharmacological Effects

Research indicates that compounds similar to this compound can modulate both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer’s . This modulation can enhance cognitive function and provide neuroprotective effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound Name Structure Type Key Features
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinolDiazepane derivativeEnhanced anticancer properties
DiazepamBenzodiazepineEstablished anxiolytic effects
N,N-DimethylacetamideAmideCommon solvent; less complex

This comparison highlights the distinctiveness of this compound due to its structural features and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling 1,4-diazepane with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate, followed by dihydrochloride salt formation. Key parameters include solvent choice (e.g., dichloromethane), temperature control (e.g., 273 K for intermediate stability), and stoichiometric ratios to minimize side reactions like over-alkylation. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility testing should follow protocols for hygroscopic salts. For aqueous solubility, prepare serial dilutions in deionized water and measure saturation points via gravimetric analysis. For organic solvents (e.g., ethanol, DMSO), use UV-Vis spectroscopy or HPLC to quantify solubility limits. Reference data from structurally similar compounds (e.g., dimethyl-p-phenylenediamine dihydrochloride, freely soluble in water and alcohol) can guide initial solvent selection .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : Assess purity (>95%) and detect trace impurities.
  • NMR (¹H/¹³C) : Confirm proton environments (e.g., diazepane ring protons at δ 1.5–3.5 ppm) and acetamide carbonyl resonance (~δ 165–170 ppm).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs observed in related acetamide derivatives) .
  • Elemental analysis : Verify stoichiometry of dihydrochloride salt (C, H, N, Cl content) .

Advanced Research Questions

Q. How does the conformational flexibility of the 1,4-diazepane ring influence the compound’s biological or chemical activity?

  • Methodological Answer : Molecular dynamics simulations can model ring puckering and torsional angles under physiological conditions. Compare with crystal structures of analogous diazepane derivatives (e.g., 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride) to identify stable conformers. Correlate conformational states with activity in enzyme inhibition assays (e.g., binding to GABA receptors or kinases) .

Q. What strategies mitigate degradation of the compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC. Acidic conditions may protonate the diazepane ring, while alkaline conditions risk hydrolysis of the acetamide group.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Lyophilization or inert-atmosphere storage is recommended for long-term stability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay Validation : Replicate experiments using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-substituted 2-arylacetamides) to identify trends in structure-activity relationships.
  • Orthogonal Methods : Combine in vitro assays (e.g., SPR for binding affinity) with in silico docking studies to validate target interactions .

Q. What role does the dihydrochloride counterion play in enhancing solubility or bioavailability compared to freebase forms?

  • Methodological Answer : Compare pharmacokinetic parameters (e.g., logP, Caco-2 permeability) between dihydrochloride and freebase forms. The hydrochloride salt typically improves aqueous solubility via ion-dipole interactions, as seen in related compounds like 2-diethylaminoethylchloride hydrochloride. Use dissolution testing and plasma stability assays to quantify bioavailability differences .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate toxicity in cell-based models?

  • Methodological Answer :

  • Dose Range : Use 10-fold serial dilutions (e.g., 0.1–100 µM) based on IC₅₀ values of analogous compounds.
  • Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis).
  • Endpoints : Measure viability (MTT assay), oxidative stress (ROS detection), and caspase-3 activation. Triplicate replicates and ANOVA analysis are critical for statistical rigor .

Q. What computational tools are suitable for predicting metabolic pathways of this compound?

  • Methodological Answer :

  • Software : Use Schrödinger’s MetaSite or CypReact for cytochrome P450 metabolism prediction.
  • Fragmentation Patterns : Compare with LC-MS/MS data from hepatocyte incubation studies to identify major metabolites (e.g., N-demethylation or diazepane ring oxidation) .

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